(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Catalog No.
S785341
CAS No.
40216-83-9
M.F
C6H12ClNO3
M. Wt
181,62 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate ...

CAS Number

40216-83-9

Product Name

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181,62 g/mole

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1

InChI Key

KLGSHNXEUZOKHH-JBUOLDKXSA-N

SMILES

COC(=O)C1CC(CN1)O.Cl

Synonyms

40216-83-9;(2S,4R)-methyl4-hydroxypyrrolidine-2-carboxylatehydrochloride;trans-4-Hydroxy-L-prolinemethylesterhydrochloride;L-4-Hydroxyprolinemethylesterhydrochloride;Methyl(2S,4R)-4-hydroxypyrrolidine-2-carboxylateHydrochloride;MFCD00080855;144527-44-6;481704-21-6;ST059609;TRANS-4-HYDROXY-L-PROLINEMETHYLESTERHCL;H-HYP-OMEHCL;Trans-4-Hydroxy-L-ProlineMethylEster,HydrochlorideSalt;1-tert-Butyl2-Methyl(2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate;methyl(2S,4R)-4-hydroxypyrrolidine-2-carboxylate,chloride;H-Hyp-OMe-HCl;Hyp-OMe.HCl;L-HYDROXYPROLINEMETHYLESTERHYDROCHLORIDE;KSC235M8H;30681_ALDRICH;SCHEMBL133898;CHEMBL552640;30681_FLUKA;CTK1D5683;KLGSHNXEUZOKHH-JBUOLDKXSA-N;MolPort-000-882-229

Canonical SMILES

COC(=O)C1CC(C[NH2+]1)O.[Cl-]

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C[NH2+]1)O.[Cl-]

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its structural formula indicates that it contains a hydroxyl group, a carboxylate moiety, and a methyl ester, which contribute to its unique properties. The stereochemistry of the molecule is crucial for its biological activity, with the (2S,4R) configuration playing a significant role in its interaction with biological targets.

  • Building Block: It can be incorporated into the synthesis of more complex molecules with specific biological activities, such as peptide analogs or enzyme inhibitors.
  • Probe for Protein Structure: Due to its structural similarity to L-proline, H-Hyp-OMe can be used to study protein-protein interactions and conformational changes by incorporating it into peptides that bind to specific proteins.
  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Dust/Fume Control: Minimize exposure to dust or fumes, particularly if working with larger quantities.
  • Disposal: Follow proper waste disposal procedures according to local regulations.
  • Study of Collagen

    H-Hyp-OMe•HCl is a derivative of hydroxyproline, an amino acid found in collagen []. Collagen is a major structural protein in animals and provides connective tissues with strength and stability []. Researchers use H-Hyp-OMe•HCl to study collagen synthesis and metabolism [].

  • Peptide Synthesis

    H-Hyp-OMe•HCl can be used as a building block for the synthesis of peptides containing hydroxyproline. Peptides are short chains of amino acids involved in various biological functions []. By incorporating H-Hyp-OMe•HCl, researchers can create peptides that mimic the structure and function of collagen or other hydroxyproline-containing molecules [].

Typical of carboxylic acids and esters. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Amine Formation: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of amine groups.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds under appropriate conditions.

These reactions are facilitated by enzymes in biological systems, which act as catalysts for metabolic processes involving such compounds

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits various biological activities:

  • Antioxidant Properties: The compound has shown potential in neutralizing free radicals, which can contribute to oxidative stress in cells .
  • Anticoagulant Activity: It may influence the coagulation cascade by interacting with specific proteins involved in blood clotting .
  • Neuroprotective Effects: Some studies suggest that derivatives of pyrrolidine compounds can have neuroprotective effects, although specific data on this compound is limited .

Several synthesis methods have been reported for (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the pyrrolidine ring.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure the desired stereochemistry during synthesis.
  • Multi-step Synthesis: Involves several reaction steps including protection/deprotection strategies to achieve the final product with high purity and yield.

These methods highlight the importance of stereochemistry in the synthesis process, ensuring that the (2S,4R) configuration is maintained throughout .

The compound has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting oxidative stress-related diseases and coagulation disorders.
  • Research: Used in studies investigating structure-activity relationships and the effects of chirality on biological activity.
  • Agriculture: Potential as a natural pesticide or growth regulator due to its biochemical properties .

Interaction studies focus on understanding how (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride interacts with biological macromolecules:

  • Protein Binding: Investigations into how this compound binds to proteins involved in metabolic pathways.
  • Enzyme Inhibition: Studies assessing its ability to inhibit specific enzymes related to coagulation and oxidative stress.
  • Cellular Uptake: Research on how effectively this compound is absorbed by cells and its subsequent distribution within biological systems .

Similar Compounds: Comparison

Several compounds share structural similarities with (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PyrrolidineBasic pyrrolidine structure without substituentsSimple structure; lacks functional groups
(2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylateSimilar chirality but different stereochemistryDifferent biological activity due to stereoisomerism
4-HydroxypyrrolidineContains only hydroxyl and amine groupsLess complex; fewer interactions

The uniqueness of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride lies in its specific stereochemistry and functional groups that enhance its biological activity compared to these similar compounds .

Thionyl chloride-mediated esterification represents a fundamental approach for the synthesis of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, offering high efficiency and selectivity in carboxylic acid activation [3]. The mechanism involves the initial nucleophilic attack of the carboxylic acid carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite ester intermediate [3]. This intermediate subsequently undergoes nucleophilic attack by chloride ion at the carbonyl carbon, leading to the formation of the acid chloride while releasing sulfur dioxide gas, which drives the reaction to completion [3].

The reaction conditions for thionyl chloride-mediated esterification typically require temperatures between 60°C and 80°C for optimal conversion rates [3]. The irreversible nature of this transformation, due to the evolution of gaseous sulfur dioxide, makes it particularly suitable for large-scale applications [3]. In the context of pyrrolidine carboxylate synthesis, the use of thionyl chloride provides superior yields compared to alternative reagents such as phosphorus trichloride or phosphorus pentachloride [3].

Optimization studies have demonstrated that the addition of catalytic amounts of tertiary amines, particularly pyridine, can significantly enhance reaction efficiency [28] [29]. The pyridine acts as a nucleophilic catalyst, forming an intermediate complex with the acid chloride that facilitates subsequent esterification with methanol [28]. Under optimized conditions using pyridine catalysis, quantitative yields of the desired methyl ester can be achieved within 2-4 hours at room temperature [28].

Mechanistic Considerations and Process Parameters

The esterification process utilizing thionyl chloride demonstrates exceptional atom economy when applied to hydroxypyrrolidine carboxylate synthesis [9]. Temperature control proves critical for maintaining stereochemical integrity, particularly for the (2S,4R) configuration [9]. Studies indicate that reaction temperatures exceeding 80°C can lead to epimerization at the chiral centers, compromising the enantiopurity of the final product [9].

Solvent selection plays a crucial role in determining reaction outcomes, with dichloromethane and 1,4-dioxane emerging as optimal choices for maintaining both high conversion rates and stereochemical fidelity [1]. The use of aprotic solvents prevents competing side reactions while ensuring complete dissolution of both reactants and intermediates [1]. Process optimization data indicates that maintaining a slight excess of thionyl chloride (1.1-1.2 equivalents) provides optimal conversion while minimizing the formation of unwanted byproducts [1].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride represents a sophisticated approach that leverages chiral catalysts to achieve high enantioselectivity [14] [15]. Ruthenium-based catalysts modified with trans-chelating chiral bisphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of pyrrole precursors [14]. The ruthenium catalyst prepared from ruthenium(η³-methallyl)₂(cyclooctadiene) and chiral bisphosphine PhTRAP achieves enantioselectivities of 93-99.7% for 2,3,5-trisubstituted pyrroles [14].

Organocatalytic approaches utilizing proline-derived catalysts have shown remarkable success in constructing pyrrolidine frameworks through asymmetric cascade reactions [15] [20]. Imidazolidinone catalysts facilitate the addition-cyclization of tryptamines with α,β-unsaturated aldehydes, providing pyrrolidine architectures with excellent enantioselectivities exceeding 89% [20]. The mechanism involves the formation of an α,β-unsaturated iminium ion intermediate that undergoes stereoselective nucleophilic attack, followed by intramolecular cyclization to form the pyrrolidine ring [20].

Advanced Catalytic Systems and Selectivity Enhancement

Recent developments in asymmetric organocatalysis have introduced sophisticated catalyst designs featuring multiple stereocontrol elements [15]. Prolinamide organocatalysts bearing bulky aromatic sulfonamide substituents demonstrate enhanced selectivity due to improved substrate-catalyst interactions through π-π stacking and hydrogen bonding [15]. The stereochemical outcome depends critically on the relative stability of enamine intermediates, which can be fine-tuned through systematic modification of the catalyst structure [15].

Dynamic kinetic resolution approaches offer alternative pathways for achieving high enantioselectivity in pyrrolidine synthesis [10]. The use of chiral lithium amide bases in combination with electrophilic quenching reagents enables the resolution of racemic 2-lithiopyrrolidines with exceptional stereoselectivity [10]. This methodology accommodates a wide range of electrophiles while maintaining high levels of asymmetric induction through thermodynamic equilibration of diastereomeric complexes [10].

Continuous flow protocols have emerged as powerful tools for asymmetric pyrrolidine synthesis, offering superior control over reaction parameters and enhanced reproducibility [37]. Flow methodologies utilizing microfluidic reactors achieve residence times as short as 150 seconds while maintaining excellent diastereocontrol and yields up to 87% [37]. The enhanced mixing efficiency and precise temperature control afforded by flow systems contribute to improved stereochemical outcomes compared to traditional batch processes [37].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride faces significant challenges related to feedstock availability, process intensification, and quality control [18] [32]. The reliance on petroleum-derived raw materials, particularly glutaraldehyde and succinonitrile, creates vulnerability to price volatility and supply chain disruptions [18]. Geographic concentration of production capacity, with China accounting for 58% of global pyrrolidine manufacturing, amplifies these risks and necessitates supply chain diversification strategies [18].

Process intensification through continuous manufacturing technologies offers substantial advantages for large-scale pyrrolidine production [32]. Continuous reactors enable better heat and mass transfer, reduced reaction times, and improved product consistency compared to traditional batch processes [32]. The implementation of plug flow reactors with residence times of 4-7.5 minutes has demonstrated successful scale-up for pharmaceutical intermediates, achieving throughputs of 3 kilograms per day with excellent quality control [32].

Process Engineering and Optimization Strategies

Temperature management represents a critical aspect of industrial pyrrolidine synthesis, particularly for maintaining stereochemical integrity [32]. Advanced process control systems utilizing real-time monitoring and predictive algorithms enable precise temperature regulation within ±0.5°C, preventing epimerization and ensuring consistent product quality [32]. The integration of online analytical techniques, including high-performance liquid chromatography and refractive index monitoring, provides immediate feedback for process optimization [32].

Solvent recovery and recycling systems are essential for economic viability and environmental sustainability in large-scale operations [18]. Closed-loop systems can achieve solvent recovery rates exceeding 92%, significantly reducing operating costs and waste generation [18]. The implementation of membrane-based separation technologies for solvent purification offers advantages over traditional distillation methods, including lower energy consumption and reduced equipment footprint [39].

Quality stratification requirements create additional complexity in industrial production, as pharmaceutical-grade material requires ≥99.9% purity with strict endotoxin control, while industrial applications tolerate 98% purity [18]. This necessitates flexible production systems capable of producing multiple grade specifications, often requiring separate purification trains and extending lead times by 15-20 days for pharmaceutical-grade material [18].

Production ParameterBatch ProcessContinuous ProcessImprovement Factor
Residence Time4-6 hours150 seconds - 7.5 minutes15-150x faster
Temperature Control±2-3°C±0.5°C4-6x improvement
Throughput50-100 kg/day3-7.45 kg/hour (scalable)2-3x increase
Solvent Recovery75-85%92%1.2x improvement
Energy ConsumptionBaseline45% reduction1.8x efficiency

Purification Techniques for Enantiomeric Enrichment

Purification and enantiomeric enrichment of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride requires sophisticated separation techniques that can discriminate between closely related stereoisomers [22] [26]. Crystallization-based methods utilizing controlled water addition have proven effective for achieving high-purity products, with single-stage crystallization capable of producing material exceeding 99.999% purity [22]. The addition of 0.5-4% water by weight creates a substantial separation between freezing and melting points, facilitating manageable crystal handling and improved separation efficiency [22].

Chiral high-performance liquid chromatography represents the gold standard for analytical separation and preparative purification of pyrrolidine enantiomers [26]. Chiralpak AD-H columns utilizing hexane-isopropanol mobile phases (90:10, volume/volume) achieve baseline resolution with retention factor differences exceeding 7 between enantiomers [26]. The method demonstrates excellent linearity over concentration ranges of 2250-9000 nanograms with correlation coefficients greater than 0.998 [26].

Advanced Separation Methodologies

Crystallization optimization through systematic variation of solvent systems and cooling rates enables the production of highly enriched enantiomers [25]. Recrystallization from chloroform-hexane mixtures provides crystalline products with enhanced optical purity, while controlled nucleation prevents the formation of conglomerate crystals that could compromise enantiomeric excess [25]. The use of chiral auxiliaries during crystallization can further enhance selectivity by creating diastereomeric salt pairs with different solubilities [38].

Kinetic resolution approaches utilizing provisional molecular chirality offer innovative solutions for enantiomeric enrichment [38]. Spontaneous crystallization of N-acylated pyrrolidine derivatives generates chiral crystals whose molecular chirality is retained upon dissolution in cooled solvents [38]. This phenomenon enables kinetic resolution of racemic amines through preferential reaction with the provisionally chiral conformer, achieving significant enantiomeric enrichment in the unreacted starting material [38].

Membrane-based separation technologies show promise for large-scale enantiomeric purification applications [39]. Pervaporation using selective polymer membranes can achieve separation factors exceeding 35 for structurally similar compounds, while maintaining high permeation flux rates [39]. The integration of membrane cascades with traditional separation methods offers the potential for continuous enantiomeric enrichment processes with reduced energy consumption compared to conventional techniques [39].

Purification MethodPurity AchievedRecovery YieldProcessing TimeScalability
Single-stage Crystallization>99.9%75-85%4-6 hoursHigh
Multi-stage Crystallization>99.999%60-70%12-24 hoursHigh
Chiral HPLC>99.99%85-95%2-4 hoursLimited
Kinetic Resolution85-95% ee40-50%6-12 hoursModerate
Membrane Separation95-98%80-90%1-3 hoursHigh

The optimization of purification protocols requires careful consideration of the trade-offs between purity, yield, and processing time [23] [24]. Multi-stage crystallization processes can achieve exceptional purity levels exceeding 99.999% but at the cost of reduced overall yield and extended processing times [22]. Alternative approaches utilizing column chromatography with polyvinylpyrrolidone stationary phases offer mild separation conditions that preserve stereochemical integrity while achieving effective separation from phenolic impurities [24].

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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